
1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide est un composé organique complexe qui appartient à la famille de l'anthracène. Ce composé se caractérise par sa structure unique, qui comprend un noyau d'anthracène avec divers groupes fonctionnels attachés.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide implique généralement plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Matière de départ : La synthèse commence avec l'anthracène comme matière de départ.
Oxydation : L'anthracène est oxydé pour former la 9,10-anthraquinone.
Amination : La 9,10-anthraquinone subit une amination pour introduire le groupe amino en position 1.
Butylation : Le groupe amino est ensuite mis à réagir avec la butylamine pour former le dérivé N-butyl.
Carboxylation : Enfin, le groupe carboxyle est introduit en position 2 pour donner le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Les techniques courantes comprennent :
Catalyse : Utilisation de catalyseurs pour améliorer les vitesses de réaction.
Purification : Utilisation de méthodes telles que la recristallisation et la chromatographie pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé davantage pour introduire des groupes fonctionnels supplémentaires.
Réduction : Les réactions de réduction peuvent convertir la fraction quinone en hydroquinone.
Substitution : Les groupes amino et butyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Réactifs de substitution : Agents halogénants, agents alkylants.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés quinoniques supplémentaires, tandis que la réduction peut produire des dérivés d'hydroquinone.
Applications de recherche scientifique
This compound possède une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie : Enquête sur son potentiel comme sonde fluorescente en imagerie biologique.
Médecine : Exploration de ses propriétés thérapeutiques potentielles, y compris les activités anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans le développement de colorants et de pigments en raison de ses propriétés chromophores.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec diverses cibles moléculaires et voies :
Cibles moléculaires : Le composé peut interagir avec les enzymes, les récepteurs et l'ADN.
Voies : Il peut moduler les voies de signalisation impliquées dans la prolifération cellulaire, l'apoptose et le stress oxydatif.
Applications De Recherche Scientifique
1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA.
Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and oxidative stress.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 1-amino-9,10-dioxo-9,10-dihydroanthracène-2-carboxylique
- Acide 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracène-2-carboxylique
- Acide 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracène-2-carboxylique
Unicité
1-amino-N-butyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide est unique en raison de ses groupes fonctionnels spécifiques, qui lui confèrent des propriétés chimiques et biologiques distinctes. Sa substitution N-butyle améliore sa solubilité et ses interactions potentielles avec les cibles biologiques, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C19H18N2O3 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
1-amino-N-butyl-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C19H18N2O3/c1-2-3-10-21-19(24)14-9-8-13-15(16(14)20)18(23)12-7-5-4-6-11(12)17(13)22/h4-9H,2-3,10,20H2,1H3,(H,21,24) |
Clé InChI |
KBBZRGQPTAMVQM-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


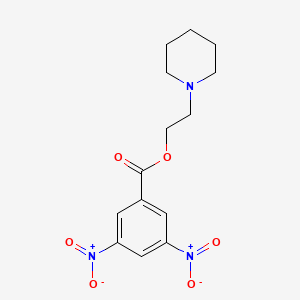
![2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid](/img/structure/B11709677.png)
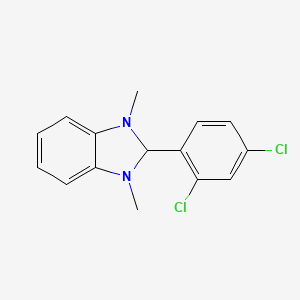
![methyl N-[{5-bromo-2-[(ethoxycarbonyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B11709681.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11709683.png)
![2-chloro-5H-[1]benzofuro[3,2-c]carbazole](/img/structure/B11709690.png)
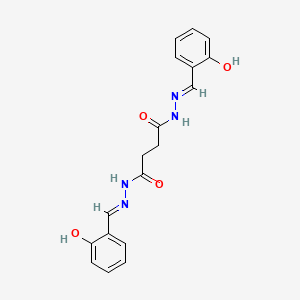
![2-(Benzylamino)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one](/img/structure/B11709699.png)
![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709720.png)
![N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B11709734.png)
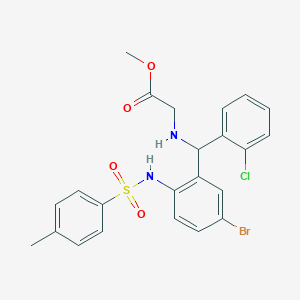
![4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11709743.png)
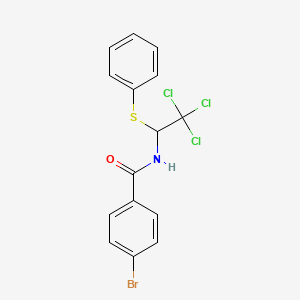
![4-[(2E)-2-benzylidenehydrazino]benzenesulfonamide](/img/structure/B11709761.png)
